molecular formula C10H14ClNO2 B14789281 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B14789281
M. Wt: 215.67 g/mol
InChI Key: AUVQNDNJIBZECW-UHFFFAOYSA-N
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Description

®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and ®-2-amino-1-methoxyethane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts and Reagents: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may also be used in the development of new bioactive compounds.

Medicine

In medicine, ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has potential applications as a precursor for the synthesis of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(5-chloro-2-methoxyphenyl)pyrrolidine
  • 5-chloro-2-methoxybenzeneboronic acid
  • 2-methoxyphenyl isocyanate

Uniqueness

®-1-(5-chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring, along with the methoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3

InChI Key

AUVQNDNJIBZECW-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

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